molecular formula C17H16N2O5 B5608042 ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate

ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate

Cat. No.: B5608042
M. Wt: 328.32 g/mol
InChI Key: JSWSHCQHGNNRPC-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a chemical compound with the molecular formula C17H16N2O5 and a molecular weight of 328.327 g/mol. This compound is characterized by its nitrobenzene ring and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methyl-3-nitrobenzoic acid and 4-aminobenzoic acid ethyl ester.

  • Reaction Conditions: The two compounds are reacted under conditions that facilitate the formation of an amide bond, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are carefully monitored to maintain optimal conditions and maximize yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like KMnO4 (Potassium permanganate) or H2O2 (Hydrogen peroxide).

  • Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can occur, especially with electrophilic centers on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, heat.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Various alkyl halides, strong bases like NaOH (Sodium hydroxide).

Major Products Formed:

  • Oxidation: Carboxylic acids, nitroso compounds.

  • Reduction: Amines, alcohols.

  • Substitution: Alkylated derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

  • Ethyl 4-[(2-nitrobenzoyl)amino]benzoate

  • Ethyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Uniqueness: Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-8-14(9-7-12)18-16(20)13-5-4-11(2)15(10-13)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWSHCQHGNNRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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